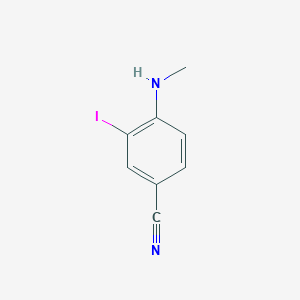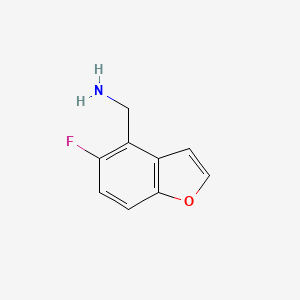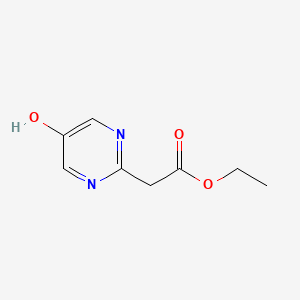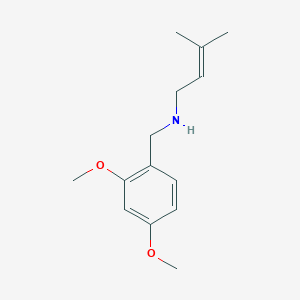
5-Ethylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound features an ethyl group attached to the fifth position of the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-ethyl-nicotinic acid.
Reduction: Reduction reactions can convert it into 5-ethyl-3-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: 5-Ethyl-nicotinic acid.
Reduction: 5-Ethyl-3-pyridinemethanol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Ethylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nicotinamide derivatives.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which 5-Ethylnicotinaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with nicotinic receptors or enzymes involved in nicotinamide metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
類似化合物との比較
5-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Nicotinaldehyde: The parent compound without any alkyl substitution.
3-Ethylnicotinaldehyde: Ethyl group attached at the third position instead of the fifth.
Uniqueness: 5-Ethylnicotinaldehyde is unique due to the position of the ethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
5-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3 |
InChIキー |
BCAZDFGRWQVGFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CN=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)





![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)


![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
